Quinolin-8-yl 4-nitrobenzoate
Description
Quinolin-8-yl 4-nitrobenzoate (C₁₆H₁₀N₂O₄) is a quinoline derivative synthesized via esterification of 8-hydroxyquinoline with 4-nitrobenzoyl chloride. It is characterized as a yellow solid with a molecular weight of 295.26 g/mol (LCMS: m/z 295 [M+H]+) and a purity of 98.4% . Its structure features a quinoline core substituted at the 8-position with a 4-nitrobenzoate ester group, which introduces strong electron-withdrawing effects and influences its chemical reactivity and intermolecular interactions. The compound’s synthesis, reported in a study on proteasome inhibitors, achieved a high yield of 90%, indicating efficient reaction conditions .
Properties
Molecular Formula |
C16H10N2O4 |
|---|---|
Molecular Weight |
294.26g/mol |
IUPAC Name |
quinolin-8-yl 4-nitrobenzoate |
InChI |
InChI=1S/C16H10N2O4/c19-16(12-6-8-13(9-7-12)18(20)21)22-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H |
InChI Key |
SKUDPVZRYOVLEZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Quinolin-8-yl 4-nitrobenzoate typically involves the esterification of 8-hydroxyquinoline with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group on the benzoate moiety undergoes regioselective substitution under basic conditions:
-
With Amines : Primary amines (e.g., benzylamine) displace the nitro group via cine-substitution, forming 4-aminated derivatives .
-
Mechanism : Base-induced deprotonation generates a resonance-stabilized nitronate intermediate, facilitating nucleophilic attack .
Example :
Hydrolysis Reactions
Q4NB undergoes ester hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 4-nitrobenzoic acid and 8-hydroxyquinoline.
-
Basic Hydrolysis : Produces the carboxylate salt and quinolin-8-ol.
| Condition | Reagents | Products | Yield (%) |
|---|---|---|---|
| 1M HCl, reflux | H2O, HCl | 4-Nitrobenzoic acid | 85 |
| 1M NaOH, reflux | H2O, NaOH | 4-Nitrobenzoate salt | 92 |
Reduction of Nitro Group
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the nitro group to -NH2 at 25°C .
-
Chemical Reduction : Zn/HCl yields the amine derivative, which can undergo diazotization .
Reaction Pathway :
Coordination Chemistry
Q4NB acts as a bidentate ligand, forming complexes with transition metals (e.g., Fe³⁺, Cu²⁺):
-
Metal Binding : The quinoline nitrogen and ester carbonyl oxygen coordinate to metal centers .
-
Applications : These complexes exhibit enhanced antimicrobial activity compared to the free ligand .
| Metal Ion | Complex Stoichiometry | Stability Constant (log β) |
|---|---|---|
| Fe³⁺ | 1:2 (Metal:Ligand) | 12.4 ± 0.3 |
| Cu²⁺ | 1:1 | 8.9 ± 0.2 |
| Data from |
Cycloaddition and Heterocycle Formation
Q4NB participates in Diels-Alder reactions with electron-rich dienes (e.g., furan):
-
Product : Fused bicyclic adducts form at the quinoline’s [c]-face .
-
Mechanism : The nitro group activates the benzoate ring for inverse-electron-demand cycloaddition .
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization, a precursor for NO release:
-
Application : Explored in photodynamic therapy for site-specific nitric oxide delivery.
Comparative Reactivity with Analogues
Q4NB’s reactivity differs from structurally similar compounds:
| Compound | Key Reactivity Difference |
|---|---|
| Quinolin-8-yl 3-nitrobenzoate | Nitro group at meta position resists substitution |
| 8-Hydroxyquinoline | Lacks ester moiety; binds metals via O/N donors |
| QCBT7 (thioester analog) | Higher electrophilicity due to thioester group |
Scientific Research Applications
Quinolin-8-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 4-nitrobenzoate involves its interaction with various molecular targets. The quinolinyl group can chelate metal ions, which is crucial for its biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences :
- Substituent : Replaces the 4-nitrobenzoate group with a benzyloxy moiety.
- Synthesis: Yielded 86% with 100% purity, slightly lower in yield but higher in purity compared to Quinolin-8-yl 4-nitrobenzoate .
- Electronic Effects: The benzyloxy group is electron-donating, contrasting with the electron-withdrawing nitro group in this compound. This difference likely alters solubility and biological activity.
(E)-N′-(4-Nitrobenzylidene)-2-(8-quinolyloxy)acetohydrazide
Key Differences :
- Functional Groups : Incorporates a hydrazide linker and a nitrobenzylidene group instead of a direct ester bond.
- Structural Geometry: The dihedral angle between the quinoline and benzene rings is 15.5°, suggesting moderate planarity, which may enhance π-π stacking interactions compared to the more rigid ester in this compound .
4-Nitrobenzylamine Hydrochloride (C₇H₉ClN₂O₂)
Key Differences :
- Core Structure: Lacks the quinoline ring, featuring a nitrobenzylamine group.
Data Tables
Table 2: Structural and Electronic Features
Research Findings and Implications
- Synthetic Efficiency: this compound’s 90% yield highlights optimized esterification conditions compared to 8-(Benzyloxy)quinoline’s 86% yield, possibly due to nitro group activation .
- Biological Relevance: The nitro group in this compound may enhance binding to proteasomes or metal ions, as seen in related 8-hydroxyquinoline derivatives .
- Crystallographic Behavior : The hydrazide derivative’s hydrogen-bonding network contrasts with the ester’s simpler structure, suggesting divergent solid-state properties.
Q & A
Q. What synthetic methodologies are employed for the preparation of Quinolin-8-yl 4-nitrobenzoate, and how is purity validated?
Answer: this compound is synthesized via esterification of 8-hydroxyquinoline with 4-nitrobenzoyl chloride. Key steps include:
- Reacting 8-hydroxyquinoline with 4-nitrobenzoyl chloride in chloroform under reflux conditions.
- Purification via column chromatography to isolate the product.
- Validation using ¹H NMR (δ 8.89 ppm for quinoline protons; δ 8.54–8.41 ppm for nitrobenzoate aromatic protons) and LCMS (m/z 295 [M+H]⁺, purity ≥98.4%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Assigns proton environments (e.g., quinoline protons at δ 8.89 ppm; nitrobenzoate aromatic protons at δ 8.54–8.41 ppm).
- LCMS : Confirms molecular ion (m/z 295 [M+H]⁺) and purity (≥98.4%) .
- UV-Vis Spectroscopy : Identifies electronic transitions (e.g., π→π* or n→π*) in the nitro and quinoline moieties .
Q. How is the crystal structure of this compound determined?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Data collected at low temperature (e.g., 100 K) to minimize thermal motion.
- SHELXL : Used for refinement, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., nitro group as an electron-withdrawing site).
- Molecular docking : Models interactions with biological targets (e.g., proteasome inhibitors) .
- Mechanistic studies : Use kinetic isotope effects (KIEs) to probe transition states in ester hydrolysis .
Q. How do microbial systems metabolize 4-nitrobenzoate derivatives, and what enzymes are involved?
Answer: In Pseudomonas putida TW3:
- PnbA (4-nitrobenzoate reductase) : Reduces the nitro group to hydroxylamine.
- PnbB (4-hydroxylaminobenzoate lyase) : Cleaves hydroxylamine to release ammonium and protocatechuate, a tricarboxylic acid cycle intermediate .
- Experimental validation : Use GC-MS to track isotopic labeling in degradation products.
Q. What role does the nitro group play in the fluorescence quenching of quinoline derivatives?
Answer:
- Photoinduced Electron Transfer (PET) : The nitro group acts as an electron acceptor, quenching fluorescence by dissipating excited-state energy.
- Comparative studies : Replace the nitro group with electron-donating groups (e.g., -NH₂) to restore fluorescence, as seen in 8-amidoquinoline derivatives .
- Stern-Volmer analysis : Quantifies quenching efficiency using collisional quenching constants .
Q. How does thermal analysis inform the stability of nitrobenzoate esters under storage conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measures weight loss due to decomposition (e.g., nitro group elimination at ~200°C).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~57°C for ethyl 4-nitrobenzoate analogs) .
- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy for thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
